Methyl 16-hydroxyhexadec-7-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 16-hydroxyhexadec-7-ynoate is a chemical compound known for its unique structure and properties It is an ester derived from a long-chain alkyne alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 16-hydroxyhexadec-7-ynoate typically involves the esterification of 16-hydroxyhexadec-7-ynoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction environments helps in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 16-hydroxyhexadec-7-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 16-oxohexadec-7-ynoate.
Reduction: 16-hydroxyhexadec-7-ynol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 16-hydroxyhexadec-7-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 16-hydroxyhexadec-7-ynoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical pathways. The alkyne group can interact with enzymes and other proteins, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 16-hydroxyhexadec-4-enamide: Similar structure but with an amide group instead of an ester.
16-hydroxyhexadec-7-ynoic acid: The acid form of the compound.
Methyl 16-hydroxyhexadec-7-ynol: The reduced form of the ester.
Uniqueness
Methyl 16-hydroxyhexadec-7-ynoate is unique due to its combination of an ester group, a hydroxyl group, and an alkyne group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
79162-81-5 |
---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
methyl 16-hydroxyhexadec-7-ynoate |
InChI |
InChI=1S/C17H30O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h18H,2,4,6-16H2,1H3 |
InChI Key |
BVAFPOFHSULOFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCC#CCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.